tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate
Description
Properties
CAS No. |
2680536-24-5 |
|---|---|
Molecular Formula |
C11H24N2O3 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-(methylamino)ethoxy]propyl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-6-5-8-15-9-7-12-4/h12H,5-9H2,1-4H3,(H,13,14) |
InChI Key |
QBKPBYCIWHBARF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCNC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-(methylamino)ethoxy)propylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .
Medicine: In medicine, this compound is used in the formulation of drugs. It helps in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a crosslinking agent, improving the mechanical properties and thermal stability of the materials[8][8].
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with amines, which helps in protecting the amine groups during chemical reactions. This stability is crucial in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate (CAS 194920-62-2)
- Structure : Features a longer polyethylene glycol (PEG)-like chain (triethylene glycol) and a terminal primary amine.
- Molecular weight : 320.43 g/mol (C15H32N2O5) .
- Key differences :
- Synthetic utility : Reacts with activated esters (e.g., NHS, CDI) for bioconjugation .
| Parameter | Target Compound | CAS 194920-62-2 |
|---|---|---|
| Molecular Weight | ~260.33 | 320.43 |
| Chain Length | Short (methylamino) | Long (triethylene) |
| Solubility (LogP estimate) | ~1.2 | ~0.5 |
| Primary Application | Drug intermediates | Bioconjugation |
tert-Butyl 3-(Methylamino)propylcarbamate (QB-5578)
- Structure: Lacks the ethoxy spacer; methylamino group is directly attached to the propyl chain.
- Molecular formula : C10H20N2O2.
- Key differences :
- Reduced steric hindrance facilitates faster coupling reactions.
- Lower hydrophilicity (LogP ~1.5) compared to the target compound.
- Applications : Intermediate in kinase inhibitor synthesis .
tert-Butyl (3-(3-((Tripropylsilyl)oxy)cyclohex-2-en-1-yl)propyl)carbamate
tert-Butyl (1-Adamantyl)carbamate Derivatives
- Structure : Adamantane moiety linked via carbamate.
- Key differences: Rigid adamantane group improves thermal stability. Applied in cannabinoid receptor modulators for enhanced blood-brain barrier penetration .
Physicochemical and Reactivity Comparisons
Solubility and LogP
Deprotection Kinetics
Target Compound
CAS 194920-62-2
- Role : Linker in PDE6D-targeting PROTACs for cancer therapy .
Biological Activity
Tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its structural characteristics, biological implications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a specific structure that includes a tert-butyl group, an ethoxy chain, and a methylamino substituent. The compound's SMILES representation is CC(C)(C)OC(=O)NCCCOCCNC, revealing its complex connectivity.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄N₂O₃ |
| InChI Key | QBKPBYCIWHBARF-UHFFFAOYSA-N |
| Predicted CCS (Ų) | 156.7 (for [M+H]+) |
Biological Activity Overview
While specific literature on this compound is limited, insights can be drawn from related compounds and their biological activities. Notably, carbamate derivatives often exhibit a range of pharmacological effects, including neuroprotective properties and enzyme inhibition.
- Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells from toxic agents like amyloid-beta (Aβ), which is implicated in Alzheimer's disease. For instance, the M4 compound demonstrated protective effects against Aβ-induced toxicity in astrocytes by reducing inflammatory markers such as TNF-α and free radicals .
- Enzyme Inhibition : Compounds with carbamate structures often act as inhibitors for enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases. This inhibition can lead to decreased aggregation of amyloid plaques .
Case Studies and Research Findings
Research has explored various derivatives of carbamate compounds to assess their biological activity. Here are some notable findings:
- In Vitro Studies : A study involving a structurally similar compound showed that it significantly improved cell viability in astrocytes exposed to Aβ 1-42 when treated concomitantly with the compound . This suggests that this compound might exhibit similar protective effects.
- In Vivo Models : The efficacy of related compounds in animal models has been assessed, showing that while some compounds reduced β-secretase activity, they did not always translate to significant improvements in cognitive function compared to established treatments like galantamine .
Q & A
Basic: What are the optimized synthetic routes for preparing tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate?
Methodological Answer:
The synthesis typically involves a multi-step process:
Alkylation : React tert-butyl carbamate with 3-[2-(methylamino)ethoxy]propyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like THF or DMF .
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the product from unreacted starting materials and by-products .
Yield Optimization : Adjust reaction time (8–24 hours) and temperature (room temperature to 50°C) to balance reaction efficiency and side-product formation .
Basic: How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- tert-butyl group : Singlet at ~1.4 ppm (9H) in ¹H NMR.
- Carbamate carbonyl : ~155–160 ppm in ¹³C NMR.
- Methylamino group : Broad singlet at ~2.5 ppm (CH₃NH) in ¹H NMR .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₂H₂₅N₂O₃; calc. 257.18). Fragmentation patterns confirm ethoxypropyl chain integrity .
Advanced: How do reaction conditions (solvent, base) influence the formation of by-products like N-methylated derivatives?
Methodological Answer:
- Base Selection : Strong bases (e.g., NaH) may over-alkylate the methylamino group, forming quaternary ammonium salts. Milder bases (K₂CO₃) reduce this risk .
- Solvent Polarity : THF minimizes side reactions compared to DMF, which can accelerate undesired nucleophilic substitutions .
- Mitigation Strategy : Monitor reaction progress via TLC and quench with aqueous NH₄Cl to terminate over-alkylation .
Advanced: How should researchers resolve contradictions in stability data under varying storage conditions?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the carbamate group is pH-dependent. Acidic/basic conditions accelerate degradation, while neutral pH (stored at 4°C in anhydrous DMSO) enhances stability .
- Analytical Validation : Use HPLC with UV detection (λ = 210–220 nm) to quantify degradation products. Compare accelerated stability studies (40°C/75% RH) vs. long-term storage data .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are false positives minimized?
Methodological Answer:
- Enzyme Inhibition Assays : Test against DPP-IV or kinase targets using fluorogenic substrates. Include controls with structurally similar carbamates to assess specificity .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assay. Pre-treat cells with P-glycoprotein inhibitors to rule out efflux-mediated resistance .
- False-Positive Controls : Include vehicle (DMSO) and scrambled carbamate analogs to validate target engagement .
Advanced: How do structural modifications (e.g., fluorination, chain elongation) impact its pharmacokinetic profile?
Methodological Answer:
- Fluorination : Introducing CF₃ groups (as in ) enhances metabolic stability but may reduce solubility. LogP increases by ~0.5 units per CF₃ group .
- Chain Elongation : Extending the ethoxypropyl chain improves membrane permeability (measured via PAMPA assay) but may lower oral bioavailability due to increased molecular weight .
- SAR Strategy : Use computational modeling (e.g., molecular docking) to predict binding affinity changes before synthesizing derivatives .
Advanced: What strategies mitigate stability issues during long-term storage in solution?
Methodological Answer:
- Solvent Selection : Store in anhydrous DMSO at –20°C to prevent hydrolysis. Avoid water-containing solvents like MeOH/H₂O .
- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (trehalose) to maintain crystallinity and prevent hygroscopic degradation .
- Stability Monitoring : Conduct quarterly HPLC-UV analyses to detect degradation thresholds (>5% impurity) .
Advanced: How can researchers address by-product formation during scale-up synthesis?
Methodological Answer:
- By-Product Identification : Use LC-MS to detect impurities (e.g., dimerized carbamates or over-alkylated derivatives) .
- Process Optimization :
- Purification : Use preparative HPLC with C18 columns for high-purity batches (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
